molecular formula C7H9FN2 B11922173 3-(2-Fluoroethyl)pyridin-4-amine

3-(2-Fluoroethyl)pyridin-4-amine

Cat. No.: B11922173
M. Wt: 140.16 g/mol
InChI Key: POCCCIUKCODZDV-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)pyridin-4-amine typically involves the introduction of a fluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a fluoroethylating agent under controlled conditions. For instance, 3-bromo-2-nitropyridine can react with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of Selectfluor® and other fluorinating reagents has been reported to achieve high yields of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

3-(2-Fluoroethyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

3-(2-Fluoroethyl)pyridin-4-amine is unique due to the presence of both a fluoroethyl group and an amino group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

3-(2-fluoroethyl)pyridin-4-amine

InChI

InChI=1S/C7H9FN2/c8-3-1-6-5-10-4-2-7(6)9/h2,4-5H,1,3H2,(H2,9,10)

InChI Key

POCCCIUKCODZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)CCF

Origin of Product

United States

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